molecular formula C14H15NO3S B2607923 2-(2H-1,3-benzodioxol-5-yl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one CAS No. 2034284-68-7

2-(2H-1,3-benzodioxol-5-yl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one

Cat. No.: B2607923
CAS No.: 2034284-68-7
M. Wt: 277.34
InChI Key: XCCGUYIDXBTWJE-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one is a complex organic compound that features a benzodioxole moiety and a thia-azabicycloheptane structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one typically involves multiple steps, including the formation of the benzodioxole ring and the thia-azabicycloheptane structure. One common method involves the use of palladium-catalyzed C-N cross-coupling reactions . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, along with a phosphine ligand and a base like cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents for oxidation, and hydride donors for reduction . The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cell cycle regulation and apoptosis .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c16-14(15-6-11-5-10(15)7-19-11)4-9-1-2-12-13(3-9)18-8-17-12/h1-3,10-11H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCGUYIDXBTWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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